Octahydro-quinolizine-1-carboxylic acid
Overview
Description
Octahydro-quinolizine-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO2 . It has an average mass of 183.247 Da and a monoisotopic mass of 183.125931 Da . It is also known by other names such as 2H-Quinolizine-1-carboxylic acid, octahydro-, and Lupinan-11-oic acid .
Molecular Structure Analysis
The systematic name for this compound is Octahydro-2H-quinolizine-1-carboxylic acid . The SMILES string representation is C1CCN2CCCC(C2C1)C(=O)O and the standard InChI is InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 316.7±25.0 °C at 760 mmHg, and a flash point of 145.3±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 41 Å2 and its molar volume is 159.0±5.0 cm3 .Scientific Research Applications
Multifaceted Synthesis for Diverse Applications
- Nature-Inspired Scaffolds for Drug Discovery : A study by Srinivasulu et al. (2018) focused on the synthesis of complex nature-inspired scaffolds using octahydroindolo[2,3-a]quinolizine, which forms the basic framework of over 2000 distinct natural products. This methodology is significant in drug discovery, demonstrating high diastereoselectivity and potential applications in cancer therapy.
Biological Activities and Potential Therapeutic Uses
- Anti-HIV Activity : Xu et al. (2009) synthesized 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives and screened them for HIV integrase inhibitory activity. This suggests a potential role in anti-HIV therapies (Xu et al., 2009).
Chemical Synthesis and Derivative Analysis
- Luminescent Properties and Crystal Structures : Packiaraj et al. (2014) examined the luminescent properties of various quinolizine derivatives, demonstrating their potential in fluorescent emissions and structural analysis (Packiaraj et al., 2014).
- Stereoselective Synthesis : Sankar et al. (2015) developed a natural product-inspired synthesis of a tetrahydroindolo[2,3-a]quinolizine compound library, indicating the versatility of this scaffold in drug design (Sankar et al., 2015).
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJGZAVMHNFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339733 | |
Record name | octahydro-quinolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-66-8 | |
Record name | octahydro-quinolizine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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